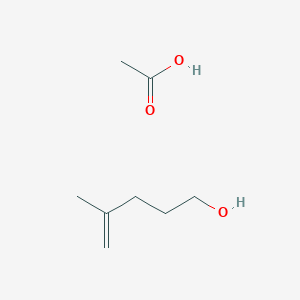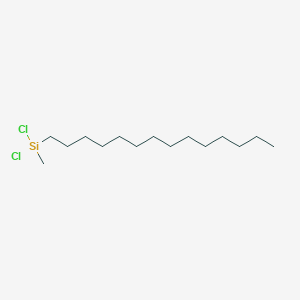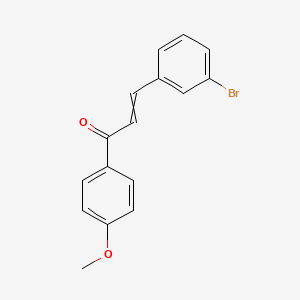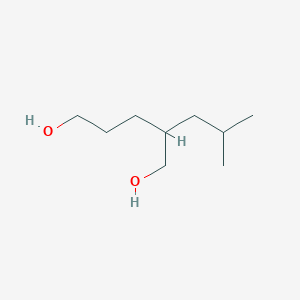
Acetic acid;4-methylpent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;4-methylpent-4-en-1-ol is an organic compound that combines the properties of acetic acid and 4-methylpent-4-en-1-ol. Acetic acid is a simple carboxylic acid known for its sour taste and pungent smell, commonly found in vinegar. 4-methylpent-4-en-1-ol is an alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-methylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the isomerization of 4-methylpent-3-en-1-ol in the presence of a ruthenium-based catalyst at room temperature . This process offers high selectivity and efficiency.
Industrial Production Methods
Industrial production of 4-methylpent-4-en-1-ol often involves the reduction of corresponding carboxylic derivatives or the use of boron chemistry . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;4-methylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Acetic acid;4-methylpent-4-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;4-methylpent-4-en-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. Additionally, the double bond in its structure allows for electrophilic addition reactions, making it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylpent-3-en-1-ol: A structural isomer with similar reactivity but different physical properties.
4-methylpent-2-en-1-ol: Another isomer with variations in the position of the double bond.
4-methylpent-4-ene-1-ol: A compound with a similar structure but different functional groups.
Uniqueness
Acetic acid;4-methylpent-4-en-1-ol is unique due to its combination of a carboxylic acid and an alcohol with a double bond. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
58715-25-6 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
acetic acid;4-methylpent-4-en-1-ol |
InChI |
InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h7H,1,3-5H2,2H3;1H3,(H,3,4) |
InChI-Schlüssel |
QITBNBLCJFRNIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CCCO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(furan-2-yl)propyl]-3-methylaniline;hydrochloride](/img/structure/B14610752.png)
![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)
![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)








![2-Chloro-N-[(3-chlorophenyl)carbamoyl]acetamide](/img/structure/B14610812.png)

![1-[(2-Fluorophenyl)methoxy]-2-(methoxymethyl)pentan-2-ol](/img/structure/B14610828.png)
